molecular formula C20H32O B072692 Elliotinol CAS No. 1156-07-6

Elliotinol

Cat. No. B072692
CAS RN: 1156-07-6
M. Wt: 288.5 g/mol
InChI Key: KDNYVXLYMQKQHH-OCHVYMGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elliotinol is a natural product that has been discovered to have potential therapeutic benefits. It is a diterpenoid compound that is found in the plant Elliotia racemosa. Elliotinol has been found to possess anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

  • Educational Research and Learning Models : One study discusses the implementation of the SAVI learning model in education, utilizing the Elliot model in their research methodology. This highlights the application of scientific research methods in educational settings (Dapa & Kiriweno, 2019).

  • Airborne Scanning Lidar System for Coastal Applications : Research on a portable airborne scanning lidar system, with applications in oceanography and coastal measurements, shows the use of advanced technology in scientific research. This type of technology could potentially be relevant in studies involving environmental monitoring or geographical mapping (Reineman, Lenain, Castel, & Melville, 2009).

  • Anticancer and Antioxidant Activities of Plant Extracts : A study on the anticancer and antioxidant activities of methanol extracts from various plants, including Protea elliotii, provides insights into the potential medicinal applications of certain plant species. This could be relevant for understanding the broader context of natural compounds in scientific research (Tagne et al., 2014).

  • Open-Source Hardware in Scientific Research : The use of open-source hardware like Arduino in scientific instrumentation and research demonstrates the increasing role of affordable and accessible technology in various research fields. This could be relevant for experimental setups in chemical or pharmaceutical studies (Fisher & Gould, 2012).

  • Drug Discovery and Research Perspectives : An article discussing the historical perspective of drug discovery and research might provide context on how chemical compounds, possibly including Elliotinol, are explored and developed in pharmaceutical research (Drews, 2000).

  • Factors Impacting Plant Tissue Culture : Research on the impact factors of Bilberry Elliot tissue culture highlights the importance of controlled conditions in plant-based studies, which could be relevant for research involving plant-derived compounds like Elliotinol (Hua-wei, 2010).

properties

IUPAC Name

[(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-6-15(2)8-10-17-16(3)9-11-18-19(4,14-21)12-7-13-20(17,18)5/h6,8,17-18,21H,1,3,7,9-14H2,2,4-5H3/b15-8+/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNYVXLYMQKQHH-OCHVYMGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(=C)CCC2C1(CCCC2(C)CO)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)CO)C)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elliotinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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